1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid
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Overview
Description
1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[74002,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of complex reactions. One efficient method is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction yields tricyclic compounds with good to excellent yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the one-pot cascade synthesis method. This method is environmentally benign and efficient, making it suitable for large-scale production. The use of renewable levulinic acid as a starting material also adds to the sustainability of this method .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different tricyclic compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- ethyl 8-chloro-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate
- 4-(3-chlorophenyl)-3,6,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one
Uniqueness
What sets this compound apart from similar compounds is its specific tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C24H26ClN9O5S |
---|---|
Molecular Weight |
588.0 g/mol |
IUPAC Name |
1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H22ClN9O2.CH4O3S/c1-4-33-21-15(10-29-33)19-14(9-27-21)22(32-11-17(28-12-32)23(34)25-2)31-30-20(19)26-8-13-5-6-18(35-3)16(24)7-13;1-5(2,3)4/h5-7,9-12H,4,8H2,1-3H3,(H,25,34)(H,26,30);1H3,(H,2,3,4) |
InChI Key |
NTAGDQYHYAUFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C3C(=C2C=N1)C(=NN=C3N4C=C(N=C4)C(=O)NC)NCC5=CC(=C(C=C5)OC)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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